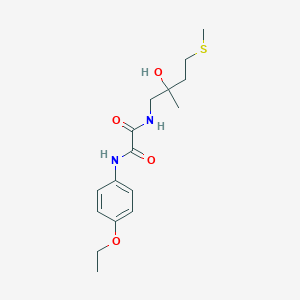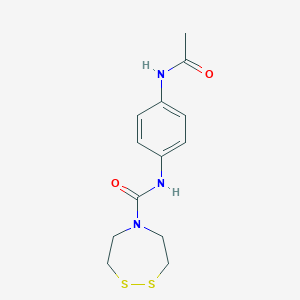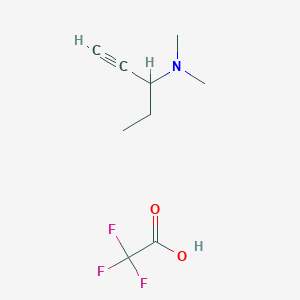
Rel-(1R,2R)-2-(三氟甲基)环丙烷-1-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde is a useful research compound. Its molecular formula is C5H5F3O and its molecular weight is 138.089. The purity is usually 95%.
BenchChem offers high-quality Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环化反应:Kumar 等人 (2018) 报道了 TiX4 介导的环丙烷甲醛与醇的 Prins 型环化,展示了六氢氧杂环和八氢环戊[ b]吡喃的立体选择性构建 (Kumar、Dey 和 Banerjee,2018)。
光还原研究:Funke 和 Cerfontain (1976) 探索了环丙烷和环丁烷甲醛的光化学,揭示了辐照这些醛类时的化学过程和机理 (Funke 和 Cerfontain,1976)。
氟代酮的合成:Konik 等人 (2017) 在远端氟代酮的合成中使用了来自羧酸酯的三级环丙醇,展示了开环三氟甲基化的一个新方法 (Konik 等人,2017)。
手性环丙烷单元的开发:Kazuta 等人 (2002) 专注于合成手性环丙烷作为组织胺的构象受限类似物,展示了环丙烷环在限制生物活性化合物的构象中的效用 (Kazuta、Matsuda 和 Shuto,2002)。
酰化和羟醛型反应:Tanikaga 等人 (1998) 研究了环丙基 α-磺酰基碳负离子的酰化和羟醛型反应,突出了环丙烷衍生物在合成有机化学中的潜力 (Tanikaga、Yamada、Nishikawa 和 Matsui,1998)。
多米诺 Cloke-Wilson 重排-水合-二聚化:Dey、Rajput 和 Banerjee (2020) 展示了环丙烷甲醛向氧双(2-芳基四氢呋喃)衍生物的无金属转化,这是有机合成领域的一项重大进展 (Dey、Rajput 和 Banerjee,2020)。
属性
IUPAC Name |
(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O/c6-5(7,8)4-1-3(4)2-9/h2-4H,1H2/t3-,4+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVJEFUEIFDUPF-IUYQGCFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78376-97-3 |
Source


|
| Record name | rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
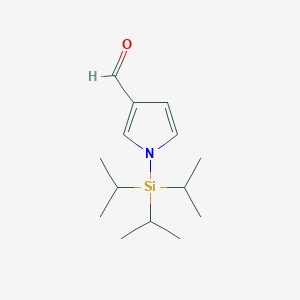

![N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2367676.png)
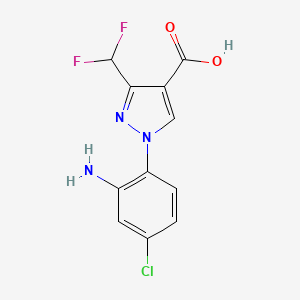

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2367681.png)
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2367683.png)
![Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2367684.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2367687.png)

